molecular formula C7H11N3O3 B2434841 3-tert-butyl-4-nitro-1H-pyrazol-5-ol CAS No. 873920-66-2

3-tert-butyl-4-nitro-1H-pyrazol-5-ol

Cat. No.: B2434841
CAS No.: 873920-66-2
M. Wt: 185.183
InChI Key: KFZCRAJRUGTZMQ-UHFFFAOYSA-N
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Description

3-tert-butyl-4-nitro-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 185.183. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-bonded Structures

Research by Castillo, Abonía, Cobo, and Glidewell (2009) on related 1H-pyrazole derivatives, including 3-tert-butyl-5-(4-nitrobenzylamino)-1-phenyl-1H-pyrazole, demonstrates these compounds' ability to form diverse hydrogen-bonded structures, such as chains and sheets, based on their molecular architecture. This highlights the compound's relevance in studying molecular interactions and crystal engineering (Castillo, Abonía, Cobo, & Glidewell, 2009).

Crystallography and Thermodynamics

Llamas-Saiz et al. (1994) examined the impact of nitro group substitution, including on 3,5-di-tert-butylpyrazole, in terms of crystallography and thermodynamics. This study is essential for understanding the influence of different substituents on the physical properties of pyrazoles (Llamas-Saiz et al., 1994).

Synthesis and Chemical Properties

Martins et al. (2012) conducted a study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which is relevant for understanding the chemical properties and synthesis pathways of similar 1H-pyrazole compounds. Such research can be fundamental for developing new synthetic methods and understanding reaction mechanisms (Martins et al., 2012).

Molecular Structure Studies

Trofimenko, Rheingold, Liable-Sands, Claramunt, López, María, and Elguero (2001) investigated the molecular structures of 4-tert-butylpyrazoles in solid state and solution. This kind of research is crucial for understanding the structural dynamics of pyrazole derivatives and their behavior in different states (Trofimenko et al., 2001).

Properties

IUPAC Name

5-tert-butyl-4-nitro-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,3)5-4(10(12)13)6(11)9-8-5/h1-3H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZCRAJRUGTZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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